molecular formula C8H9N3S2 B2907849 4-[2-(thiophen-2-yl)ethyl]-4H-1,2,4-triazole-3-thiol CAS No. 923254-47-1

4-[2-(thiophen-2-yl)ethyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B2907849
CAS No.: 923254-47-1
M. Wt: 211.3
InChI Key: XIQUJXDLCFJLFS-UHFFFAOYSA-N
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Description

4-[2-(thiophen-2-yl)ethyl]-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a thiophene ring and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(thiophen-2-yl)ethyl]-4H-1,2,4-triazole-3-thiol typically involves the reaction of 2-thien-2-ylethylamine with appropriate triazole precursors under controlled conditions. One common method involves the cyclization of thiosemicarbazide derivatives with 2-thien-2-ylethylamine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[2-(thiophen-2-yl)ethyl]-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

4-[2-(thiophen-2-yl)ethyl]-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-[2-(thiophen-2-yl)ethyl]-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. The triazole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including inhibition of microbial growth or modulation of inflammatory pathways.

Comparison with Similar Compounds

Similar Compounds

    5-amino-3,4-dihydro-2H-1,2,4-triazole-3-thiones: These compounds share the triazole-thione structure and have similar chemical properties.

    2-aryl-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxamides: These compounds have different core structures but exhibit similar biological activities.

Uniqueness

4-[2-(thiophen-2-yl)ethyl]-4H-1,2,4-triazole-3-thiol is unique due to the presence of both a thiophene ring and a triazole ring, which confer distinct electronic and steric properties

Properties

IUPAC Name

4-(2-thiophen-2-ylethyl)-1H-1,2,4-triazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3S2/c12-8-10-9-6-11(8)4-3-7-2-1-5-13-7/h1-2,5-6H,3-4H2,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIQUJXDLCFJLFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCN2C=NNC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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